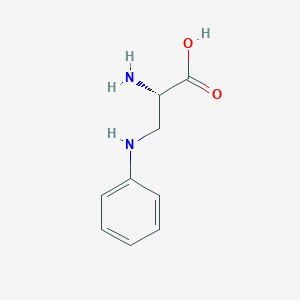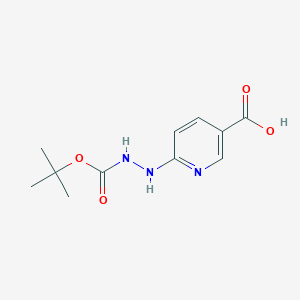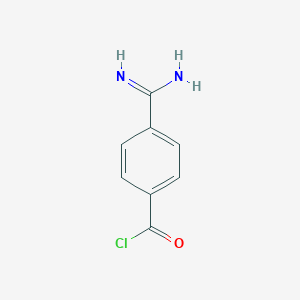
2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide, also known as TBE-31, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. The inhibition of NMT has been shown to have anti-cancer, anti-viral, and anti-inflammatory effects.
Mechanism of Action
2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide targets the enzyme NMT, which is involved in the post-translational modification of proteins. NMT adds a myristoyl group to the N-terminus of proteins, which is important for their stability and function. Inhibition of NMT by 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide leads to the destabilization and degradation of several proteins, including those involved in cancer cell growth and viral replication.
Biochemical and Physiological Effects:
2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide inhibits cell growth and induces apoptosis, or programmed cell death. It also inhibits the migration and invasion of cancer cells, which is important for the metastasis of cancer.
In viral infections, 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide inhibits viral replication by destabilizing viral proteins and preventing their assembly and release. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide is its specificity for NMT, which makes it a useful tool for studying the role of NMT in various diseases. It also has a relatively low toxicity compared to other inhibitors, which makes it a safer option for in vitro and in vivo experiments.
One limitation of 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide is its solubility in water, which can make it difficult to administer in some experiments. It also has limited bioavailability, which may limit its effectiveness in some therapeutic applications.
Future Directions
There are several future directions for research on 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer and viral infections. It may also be useful for the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
Another future direction is the development of more potent and selective inhibitors of NMT. This may lead to the development of more effective therapies for various diseases.
In conclusion, 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide is a promising compound with potential therapeutic applications in cancer, viral infections, and inflammatory diseases. Its specificity for NMT and low toxicity make it a useful tool for scientific research, and further studies may lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide involves several steps, starting with the reaction of tert-butylbenzene with sodium hydride to form the corresponding sodium salt. This is then reacted with ethyl chloroformate to form the tert-butylbenzyl carbamate. The carbamate is then reacted with hydroxylamine hydrochloride to form 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide.
Scientific Research Applications
2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide has been shown to inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer. It has also been shown to enhance the efficacy of chemotherapy drugs.
In viral research, 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide has been shown to inhibit the replication of several viruses, including HIV-1, hepatitis C virus, and respiratory syncytial virus. It has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis.
properties
CAS RN |
158872-88-9 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14) |
InChI Key |
UTUXEGSNRBUZIV-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C/C(=N/O)/N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=NO)N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=NO)N |
synonyms |
BENZENEETHANIMIDAMIDE,4-(1,1-DIMETHYLETHYL)-N-HYDROXY- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)
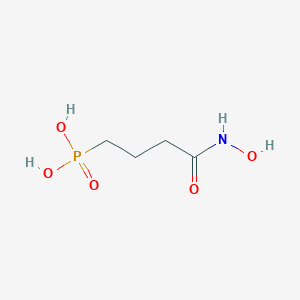
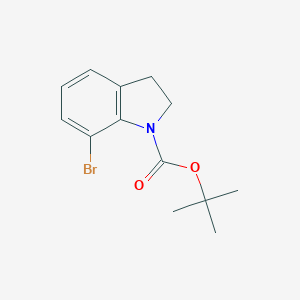

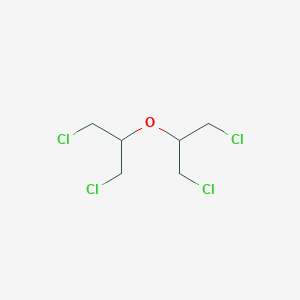


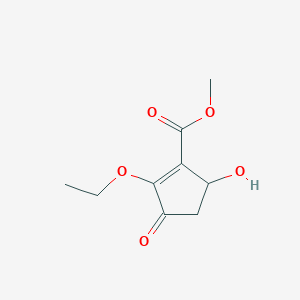
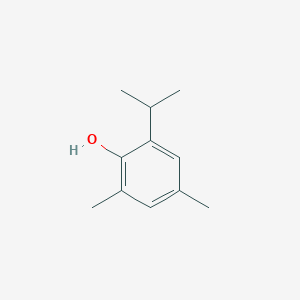
![(8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B136647.png)
